

# spectroscopic analysis of Buprofezin standard (NMR, IR, MS)

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## Compound of Interest

Compound Name: Buprofezin (Standard)

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## Spectroscopic Analysis of Buprofezin: A Technical Guide

This guide provides an in-depth technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of the insecticide Buprofezin. It is intended for researchers, analytical scientists, and professionals in drug development and quality control.

### Mass Spectrometry (MS)

Mass spectrometry is a pivotal technique for determining the molecular weight and elemental composition of Buprofezin, as well as for elucidating its structure through fragmentation analysis. Both soft ionization (Electrospray Ionization, ESI) and hard ionization (Electron Ionization, EI) methods provide valuable, complementary data.

### Experimental Protocol: LC-MS (ESI)

- **Sample Preparation:** A stock solution of Buprofezin standard is prepared in a suitable solvent like acetonitrile or methanol at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration (e.g., 1-10 µg/mL) using the mobile phase. For positive ion mode, the mobile phase often contains a small amount of an acid, such as 0.1% formic acid, to promote protonation.<sup>[1]</sup>

- **Instrumentation:** A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is coupled to a mass spectrometer equipped with an electrospray ionization (ESI) source.<sup>[2]</sup>
- **Chromatographic Separation:** A C18 reverse-phase column is typically used. A gradient elution with water and acetonitrile (both often containing 0.1% formic acid) is employed to separate the analyte from any impurities before it enters the mass spectrometer.
- **ESI Source Parameters:** The ESI source operates at atmospheric pressure.<sup>[1]</sup> Key parameters are optimized, including nebulizing gas flow, drying gas flow and temperature, capillary voltage (typically 3-4 kV), and fragmentor voltage.
- **Mass Analysis:** Data is acquired in positive ion mode. A full scan is performed to identify the molecular ion. Tandem MS (MS/MS) is then performed by selecting the molecular ion ( $[M+H]^+$ ) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.<sup>[3]</sup>

## Data Presentation: Mass Spectrometry of Buprofezin

Technique	Ionization Mode	Ion Type	m/z (Observed)	Interpretation
LC-MS	ESI	Positive	306.1635	Protonated Molecule $[M+H]^+$
LC-MS/MS	ESI	Positive	106.0652	Product Ion
GC-MS	EI	Positive	305	Molecular Ion $[M]^+$
GC-MS	EI	Positive	172	Fragment Ion
GC-MS	EI	Positive	105	Fragment Ion (Base Peak)

Data sourced from PubChem and other analytical studies.<sup>[4]</sup>

## Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the Buprofezin molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to a specific molecular vibration (e.g., stretching, bending).

## Experimental Protocol: FTIR (KBr Pellet Method)

- **Sample Preparation:** 1-2 mg of the Buprofezin standard is finely ground into a powder using an agate mortar and pestle.[5]
- **Mixing:** Approximately 200-300 mg of spectroscopy-grade Potassium Bromide (KBr) powder, which has been thoroughly dried to remove moisture, is added to the mortar.[5][6] The sample and KBr are gently but thoroughly mixed to ensure a homogenous dispersion.[6] The ideal sample concentration in the KBr is 0.2-1%.[6][7]
- **Pellet Formation:** The mixture is transferred to a pellet die. The die is placed in a hydraulic press, and pressure (typically 8-10 metric tons) is applied for several minutes.[5] This sinters the KBr and sample mixture into a thin, transparent, or translucent disc.[5][6]
- **Spectral Acquisition:** The KBr pellet is placed in the sample holder of the FTIR spectrometer. A background spectrum (of air) is collected first. The sample spectrum is then recorded, typically in the mid-IR range of 4000–400  $\text{cm}^{-1}$ . [8][9] The final spectrum is presented in terms of absorbance or transmittance versus wavenumber ( $\text{cm}^{-1}$ ). [8]

## Data Presentation: Characteristic IR Absorptions for Buprofezin

Wavenumber Range (cm <sup>-1</sup> )	Vibration Type	Functional Group Assignment
3100–3000	C-H Stretch	Aromatic (Phenyl group)
2980–2850	C-H Stretch	Aliphatic (Isopropyl, t-Butyl groups)
~1680–1640	C=O Stretch	Amide / Thiadiazinone ring
~1650–1550	C=N Stretch	Imine
1600–1450	C=C Stretch	Aromatic (Phenyl group)[10]
1470–1365	C-H Bend	Aliphatic
1350–1200	C-N Stretch	Amine / Amide
800–600	C-S Stretch	Thioether in ring

Note: These are predicted values based on the known structure of Buprofezin and general IR correlation tables. The exact peak positions can vary.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of Buprofezin. <sup>1</sup>H NMR identifies the chemical environment and connectivity of hydrogen atoms, while <sup>13</sup>C NMR provides information about the carbon skeleton.

### Experimental Protocol: <sup>1</sup>H and <sup>13</sup>C NMR

- **Sample Preparation:** Approximately 5-10 mg of the Buprofezin standard is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>, or DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube. A reference standard, typically Tetramethylsilane (TMS), is added to calibrate the chemical shift to 0 ppm.[11]
- **Instrumentation:** The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).[12]

- **$^1\text{H}$  NMR Acquisition:** The spectrometer is tuned to the proton frequency. A standard one-dimensional proton spectrum is acquired. Key acquisition parameters include the number of scans, relaxation delay, and acquisition time, which are optimized to ensure good signal-to-noise and accurate integration.
- **$^{13}\text{C}$  NMR Acquisition:** The spectrometer is tuned to the carbon frequency. A proton-decoupled  $^{13}\text{C}$  spectrum is acquired to yield a spectrum with single lines for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of the  $^{13}\text{C}$  isotope.<sup>[13]</sup>
- **Data Processing:** The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. The resulting spectra are integrated (for  $^1\text{H}$  NMR) to determine the relative number of protons, and chemical shifts are referenced to TMS.

## Data Presentation: Predicted $^1\text{H}$ and $^{13}\text{C}$ NMR Data for Buprofezin

$^1\text{H}$  NMR (Predicted, in  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
7.4–7.2	Multiplet	5H	Phenyl-H
~4.8	Septet	1H	Isopropyl-CH
~4.5	Singlet	2H	Methylene- $\text{CH}_2$
~1.4	Doublet	6H	Isopropyl- $\text{CH}_3$

| ~1.3 | Singlet | 9H | t-Butyl- $\text{CH}_3$  |

$^{13}\text{C}$  NMR (Predicted, in  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Assignment
<b>~165</b>	<b>C=O</b>
~155	C=N
~140	Phenyl C (quaternary)
~129	Phenyl CH
~128	Phenyl CH
~125	Phenyl CH
~60	t-Butyl C (quaternary)
~55	Isopropyl CH
~50	Methylene CH <sub>2</sub>
~29	t-Butyl CH <sub>3</sub>

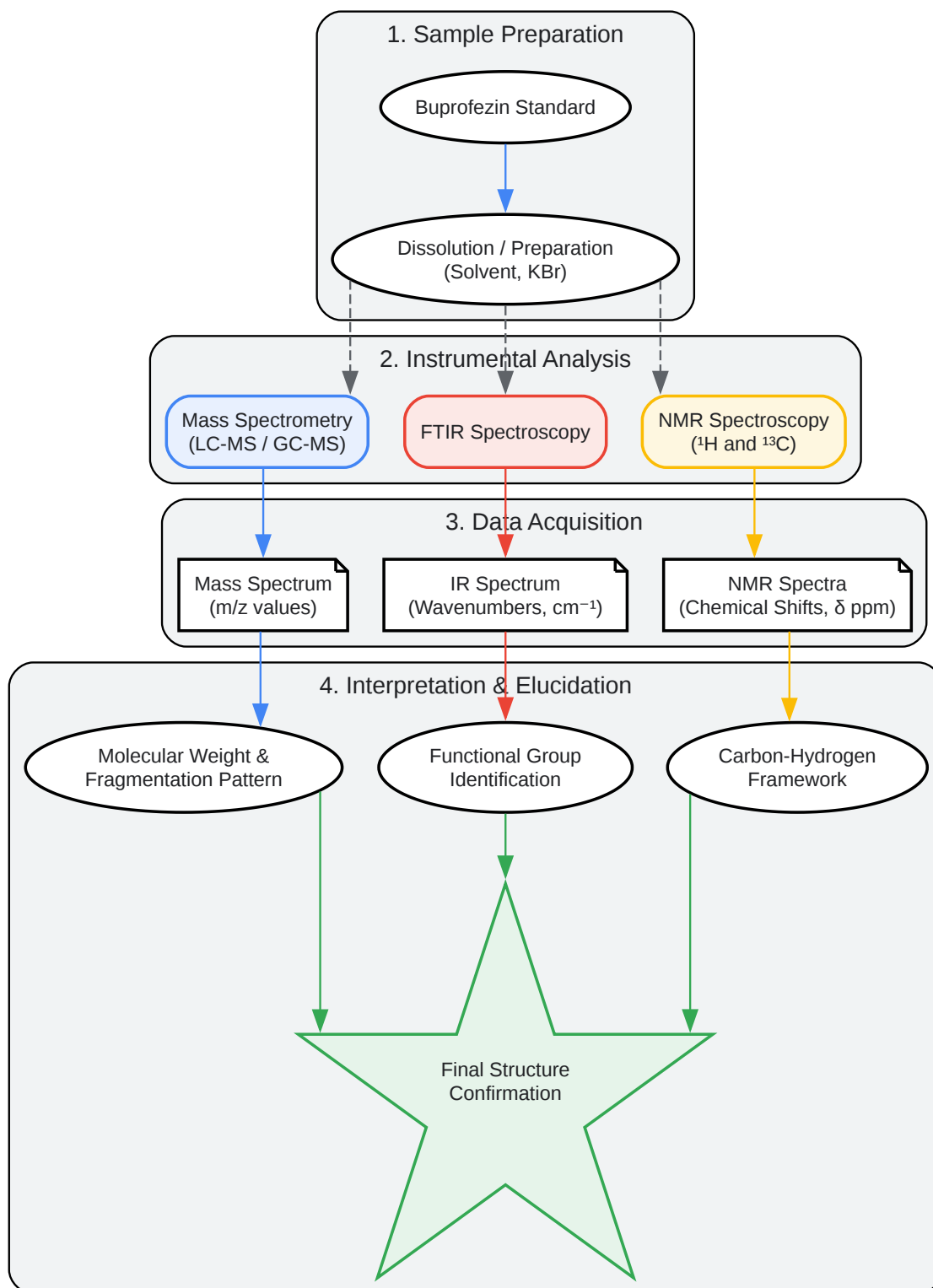
| ~21 | Isopropyl CH<sub>3</sub> |

Note: These are predicted chemical shifts based on the molecular structure and established ranges for these functional groups. Actual experimental values may vary slightly based on solvent and concentration.[\[14\]](#)[\[15\]](#)

## Integrated Spectroscopic Workflow

The conclusive identification and characterization of a Bupropion standard relies on the integration of data from all three spectroscopic techniques. The workflow below illustrates the logical relationship between these analyses.

## Integrated Spectroscopic Analysis Workflow for Buprofezin

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